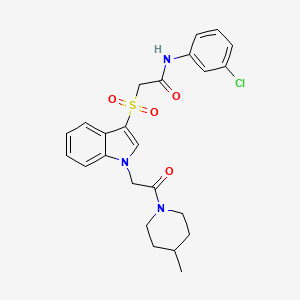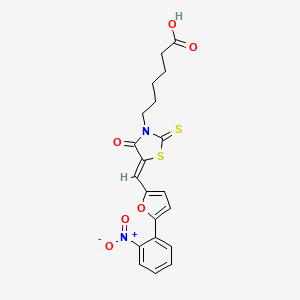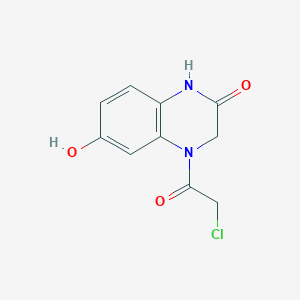
4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies. In
Mecanismo De Acción
The mechanism of action of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is not fully understood. However, it is believed to interact with various cellular components, including proteins and enzymes, to exert its effects. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one are still being studied. However, it has been shown to have potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one in lab experiments include its high yield synthesis method, unique structure and properties, and potential applications in various scientific research fields. However, the limitations of using this compound in lab experiments include its limited solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for research on 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one. Some potential areas of study include its potential therapeutic effects on neurodegenerative diseases, its ability to inhibit the growth of cancer cells, and its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one is a promising compound for various scientific research applications. Its unique structure and properties make it a candidate for use as a fluorescent probe, potential therapeutic agent, and inhibitor of enzyme activity. While there are limitations to using this compound in lab experiments, its potential applications and future directions for research make it an important area of study in the scientific community.
Métodos De Síntesis
The synthesis of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one involves the reaction between 2-chloroacetyl chloride and 6-hydroxyquinoxaline-2,3-dione in the presence of a base. The reaction takes place under mild conditions and results in the formation of a white crystalline solid. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.
Aplicaciones Científicas De Investigación
The unique structure and properties of 4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one make it a promising candidate for various scientific research applications. This compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and as a potential therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(2-chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-4-10(16)13-5-9(15)12-7-2-1-6(14)3-8(7)13/h1-3,14H,4-5H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWMFOTCJBLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1C(=O)CCl)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroacetyl)-6-hydroxy-1,3-dihydroquinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)
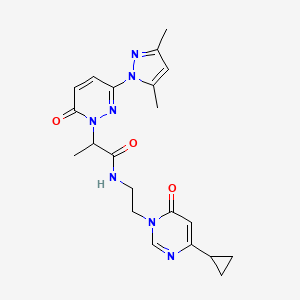
![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)
![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)
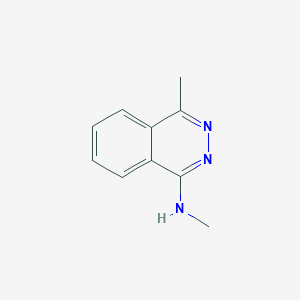
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
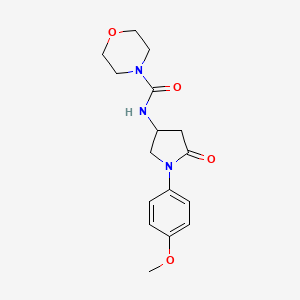
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)
